(4-Cyclohexylphenyl) 2-chloroacetate
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Overview
Description
(4-Cyclohexylphenyl) 2-chloroacetate is an organic compound with the molecular formula C14H17ClO2 It is a derivative of chloroacetic acid and is characterized by the presence of a cyclohexyl group attached to a phenyl ring, which is further esterified with chloroacetic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Cyclohexylphenyl) 2-chloroacetate typically involves the esterification of 4-cyclohexylphenol with chloroacetic acid or its derivatives. One common method is the reaction of 4-cyclohexylphenol with chloroacetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions: (4-Cyclohexylphenyl) 2-chloroacetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the chloroacetate group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of amides, esters, or thioesters, respectively.
Hydrolysis: In the presence of water and a base or acid catalyst, this compound can hydrolyze to form 4-cyclohexylphenol and chloroacetic acid.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as ammonia, primary or secondary amines, alcohols, or thiols under basic conditions.
Hydrolysis: Acidic or basic aqueous solutions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed:
Amides, esters, or thioesters: from nucleophilic substitution.
4-Cyclohexylphenol and chloroacetic acid: from hydrolysis.
Alcohol: from reduction.
Scientific Research Applications
(4-Cyclohexylphenyl) 2-chloroacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Cyclohexylphenyl) 2-chloroacetate depends on its specific application. In nucleophilic substitution reactions, the chlorine atom acts as a leaving group, allowing nucleophiles to attack the carbonyl carbon. In biological systems, the compound may interact with enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways involved can vary based on the specific context of its use.
Comparison with Similar Compounds
- Phenyl 2-chloroacetate
- Cyclohexyl 2-chloroacetate
- 4-Cyclohexylphenol
Comparison: (4-Cyclohexylphenyl) 2-chloroacetate is unique due to the presence of both a cyclohexyl group and a phenyl ring, which can influence its reactivity and interactions compared to simpler analogs like phenyl 2-chloroacetate or cyclohexyl 2-chloroacetate. The combination of these structural features can enhance its utility in specific synthetic and research applications.
Properties
CAS No. |
6299-68-9 |
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Molecular Formula |
C14H17ClO2 |
Molecular Weight |
252.73 g/mol |
IUPAC Name |
(4-cyclohexylphenyl) 2-chloroacetate |
InChI |
InChI=1S/C14H17ClO2/c15-10-14(16)17-13-8-6-12(7-9-13)11-4-2-1-3-5-11/h6-9,11H,1-5,10H2 |
InChI Key |
PUTRXHLLQUSSBS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)OC(=O)CCl |
Origin of Product |
United States |
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